A'-Neogammacer-17(21)-ene

Descripción

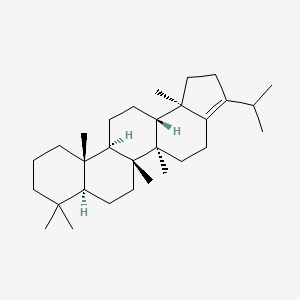

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(5aR,5bR,7aS,11aS,11bR,13aS,13bR)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20,23-25H,9-19H2,1-8H3/t23-,24+,25+,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFPMDGPOFJGIR-WWJAXWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C2CC[C@@]3([C@@H]([C@]2(CC1)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30969858 | |

| Record name | Hop-17(21)-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-99-6 | |

| Record name | Hopene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | A'-Neogammacer-17(21)-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hop-17(21)-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Classification and Structural Relationship Within the Hopanoid Family

A'-Neogammacer-17(21)-ene is classified as a pentacyclic triterpenoid (B12794562) and belongs to the hopanoid family. sigmaaldrich.com Triterpenoids are a large and diverse class of organic compounds derived from a 30-carbon precursor, squalene (B77637). smolecule.com The structure of this compound is based on the hopane (B1207426) skeleton, which consists of four cyclohexane (B81311) rings and one cyclopentane (B165970) ring. sigmaaldrich.comsmolecule.com Its specific nomenclature, this compound, indicates a double bond at the 17(21)-position of the gammacerane (B1243933) framework, a rearranged hopanoid structure. smolecule.comnih.gov

Hopanoids are notably abundant in bacteria, where they are considered analogues of sterols found in eukaryotes, playing a role in membrane structure and function. sigmaaldrich.com The structural diversity within the hopanoid family arises from variations in stereochemistry and functional groups. sigmaaldrich.com this compound is also known by its synonym, hop-17(21)-ene. nih.govebi.ac.uk

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (5aR,5bR,7aS,11aS,11bR,13aS,13bR)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene nih.gov |

| Molecular Formula | C30H50 nih.govepa.gov |

| Molecular Weight | 410.7 g/mol nih.gov |

| CAS Number | 546-99-6 epa.gov |

| Synonyms | Hop-17(21)-ene nih.govebi.ac.uk |

Historical Overview of Gammacerane and Hopene Research in Natural Sciences

The study of hopanoids and related compounds like gammacerane (B1243933) has a rich history rooted in the quest to understand the origin of organic matter in geological samples. The concept of "biomarkers" or "chemical fossils" emerged from the pioneering work of Alfred Treibs in the 1930s, who linked porphyrins in crude oil to chlorophyll. annualreviews.org This established the principle of relating sedimentary organic molecules to their biological precursors. annualreviews.org

The development of advanced analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) in the 1960s and 1970s, revolutionized the field, allowing for the identification of trace amounts of complex molecules like hopanes and gammacerane in geological materials. annualreviews.org

Initially, gammacerane was identified in the Green River Shale, and its origin was tentatively linked to tetrahymanol (B161616), a compound found in ciliates. annualreviews.orgnih.gov Subsequent research has solidified the link between tetrahymanol and gammacerane, with tetrahymanol being recognized as the likely biological precursor. nih.govrsc.org The presence of gammacerane in ancient sediments, some dating back to the late Proterozoic, highlights its exceptional stability and utility as a long-term geological marker. nih.gov

Research on hopenes, including A'-Neogammacer-17(21)-ene, has run parallel to that of gammacerane. These compounds are recognized as common constituents of microorganisms and ferns. ifremer.fr Their presence in sediments is often indicative of microbial contributions to the organic matter. ifremer.fr The study of the distribution and isomerization of various hopenes and hopanes has become a powerful tool in petroleum geochemistry for assessing the source, maturity, and depositional environment of organic matter. nih.govtamu.edu

Significance of A Neogammacer 17 21 Ene in Biogeochemical Cycling Studies

Biological Sources and Producer Organisms

The biosynthesis of this compound and related hopanoids is not confined to a single domain of life, with producers found among bacteria, plants, and fungi.

Hopanoids are characteristic membrane lipids for a diverse array of bacteria, where they are thought to perform functions analogous to sterols in eukaryotes. nih.govcarnegiescience.edu The gene for squalene-hopene cyclase (shc), the enzyme responsible for the initial cyclization of squalene to the hopene skeleton, is encoded by approximately 10% of bacteria. nih.gov this compound has been specifically identified as a metabolite in several bacterial species. nih.govchemicalbook.com

Research has identified its presence in the purple non-sulfur bacterium Rhodomicrobium vannielii and the bacterium Zymomonas mobilis. vliz.beebi.ac.uk In Zymomonas mobilis, it co-occurs with a suite of other triterpenic hydrocarbons, including diploptene and neohop-12-ene. vliz.beebi.ac.uk It has also been detected as a trace component in certain species of Frankia, a genus of nitrogen-fixing bacteria. vliz.be Furthermore, studies on Acidobacteria have shown that some subdivisions produce C30 hopenes, which can be detected as hop-17(21)-ene depending on the analytical extraction method used. frontiersin.org The isotopic composition of a related compound, C29 hop-17(21)-ene, found in oil shale suggests a contribution from methanotrophic bacteria. nih.gov

Table 1: Documented Microbial Producers of this compound

| Microbial Group | Species/Genus | Finding | Citation(s) |

| Bacteria | Rhodomicrobium vannielii | Produces Hop-17(21)-ene. | vliz.be |

| Bacteria | Zymomonas mobilis | Produces Hop-17(21)-ene among other triterpenes. | vliz.beebi.ac.uk |

| Bacteria | Frankia sp. | Produces Hop-17(21)-ene as a trace constituent. | vliz.be |

| Bacteria | Acidobacteria | Certain subdivisions produce C30 hopenes, including Hop-17(21)-ene. | frontiersin.org |

| Bacteria | Methanotrophs | Inferred source for related hopenes based on isotopic data in geological samples. | nih.gov |

This compound is also recognized as a plant metabolite. nih.govchemicalbook.com It has been specifically reported in ferns, including Goniophlebium niponicum and Davallia trichomanoides. nih.gov The broader family of hopanoids and related triterpenoids are known constituents of various plant species. For example, derivatives such as A'-Neogammacer-22(29)-en-3-one have been identified in the epicuticular waxes of higher plants. core.ac.ukup.ac.za Another related compound, Hop-17(21)-en-3-ol, has been isolated from the herb Xanthium sibiricum. medchemexpress.com

Fungal contributions to the neogammacerane skeleton have also been documented. A patent describes the isolation of A'-Neogammacer-17(21)-en-15alpha-ol from the fungus Aureobasidium. ufba.br This indicates that fungi also possess the enzymatic machinery to produce this class of compounds.

Table 2: Documented Plant and Fungal Sources of this compound and Related Compounds

| Kingdom | Species | Compound | Citation(s) |

| Plantae | Goniophlebium niponicum | This compound | nih.gov |

| Plantae | Davallia trichomanoides | This compound | nih.gov |

| Plantae | Xanthium sibiricum | Hop-17(21)-en-3-ol | medchemexpress.com |

| Fungi | Aureobasidium sp. | A'-Neogammacer-17(21)-en-15alpha-ol | ufba.br |

Microbial Communities (e.g., Bacteria, Archaea)

Geological and Environmental Matrices

The chemical stability of the hopanoid skeleton allows this compound and its diagenetic products to persist in various environmental and geological settings for millions of years.

Hopanoids are ubiquitous molecular fossils in sedimentary organic matter and were first identified by petroleum geologists. nih.govcarnegiescience.edu They are common constituents of crude oils and mature sediments. chiron.no Their presence and relative abundance can be used to correlate oils with their source rocks and to understand the types of organisms that contributed to the original organic matter. nih.gov

Specific hopenes have been identified in various hydrocarbon accumulations. For instance, a related compound, 22,29,30-trisnorhop-17(21)-ene (B1494809), was found in Neogene lignites from Poland. bibliotekanauki.pl In China, a very light carbon isotope signature for C29 hop-17(21)-ene was reported from an oil shale in the Huadian Basin. nih.gov These findings confirm that the hop-17(21)-ene structure is preserved during the processes of diagenesis and catagenesis that transform organic matter into coal and petroleum.

Table 3: Occurrence of this compound and Analogs in Geological Formations

| Matrix | Specific Formation/Location | Compound Detected | Citation(s) |

| Lignite | Neogene Lignites, NW Poland | 22,29,30-trisnorhop-17(21)-ene (analog) | bibliotekanauki.pl |

| Oil Shale | Huadian Basin, China | C29 hop-17(21)-ene (analog) | nih.gov |

| Crude Oil | General | Hopanes (parent class) | chiron.no |

| Sedimentary Rock | General | Hopanoids (parent class) | researchgate.net |

The initial stages of the journey of this compound into the geological record can be observed in modern depositional environments. Studies of contemporary hypersaline microbial mats on the island of Kiritimati have detected small quantities of hopanoids, primarily this compound (hop-17(21)-ene) and ββ-bishomohopanoic acid. copernicus.orgcopernicus.orgmdpi.com These compounds were found in various layers of the mat ecosystems, which are considered modern analogues of some of the earliest complex ecosystems on Earth. copernicus.org The hopanoids were present in both the freely extractable lipid fraction and bound within the carbonate mineral matrix, indicating an early pathway for preservation. copernicus.orgmdpi.com

The biological precursors of sedimentary hopanoids originate from organisms living in the water column and on the seafloor. Genetic studies have revealed a widespread potential for hopanoid biosynthesis among marine bacterioplankton. researchgate.net While direct measurements of this compound in the water column or on suspended particulate organic matter are scarce in the reviewed literature, its presence can be inferred. The ultimate diagenetic product of the related triterpenoid (B12794562) tetrahymanol is gammacerane, a biomarker often used to interpret the existence of a stratified water column in ancient aquatic environments. wikipedia.orgresearchgate.net The presence of gammacerane in the rock record implies that its precursor, synthesized by bacteria and protists, must have been present in the paleo-water column, where it was incorporated into sinking particulate matter. wikipedia.orgresearchgate.netpnas.org By analogy, this compound produced by bacterioplankton is likely a trace component of particulate organic matter in the modern water column, beginning its journey toward the sedimentary record.

Squalene Cyclization and Hopanoid Precursor Formation

The formation of the fundamental hopanoid structure is initiated by the cyclization of the linear C30 isoprenoid, squalene. nih.govharvard.edu This intricate transformation is catalyzed by a single enzyme, squalene-hopene cyclase (SHC), a class II triterpene synthase. nih.govresearchgate.net The SHC-catalyzed reaction is one of the most complex known one-step biochemical reactions, involving the formation of five rings, the alteration of thirteen covalent bonds, and the stereospecific generation of nine chiral centers. nih.govfrontiersin.org

The process begins when the SHC enzyme binds the squalene substrate in an energetically favorable all-chair conformation. wikipedia.org The reaction is initiated by protonation of a terminal double bond of squalene, which triggers a cascade of cationic cyclization reactions. researchgate.net This cascade proceeds through a series of carbocation intermediates, which are carefully stabilized and guided by the enzyme's active site architecture. The culmination of this cascade is the formation of the pentacyclic hopanyl cation, the immediate precursor to various hopene and hopanol products. wikipedia.orgnih.gov The quenching of this cation by deprotonation or addition of water leads to the final hopanoid product. wikipedia.org For example, the SHC from Methylococcus capsulatus has been shown to produce hop-22-ene and hopan-22-ol (diplopterol) from squalene. nih.gov The formation of this compound follows this general pathway, with its specific structure being determined in the final step of the reaction sequence.

Stereospecificity and Mechanistic Insights into Double Bond Introduction

The structure of the final hopene product, including the precise position of the carbon-carbon double bond, is dictated by the stereospecificity of the squalene-hopene cyclase and the mechanism by which the terminal hopanyl carbocation is stabilized. researchgate.net The formation of the this compound isomer is the result of a specific deprotonation event of this common cation intermediate.

The active site of the SHC enzyme plays a crucial role in controlling the conformation of the substrate and the reaction intermediates, ensuring a high degree of stereochemical control throughout the cyclization cascade. researchgate.netnih.gov Once the pentacyclic hopanyl cation is formed, the reaction must be terminated. This termination occurs via the removal of a proton by a basic amino acid residue in the enzyme's active site. The regioselectivity of this deprotonation step determines the final position of the double bond. The formation of the C17-C21 double bond in this compound is a consequence of the specific topology of the SHC active site, which orients the hopanyl cation in such a way that deprotonation from the C21 position is favored, leading to the thermodynamically stable tetrasubstituted double bond. This contrasts with other isomers, such as hop-22(29)-ene (diploptene), where deprotonation occurs at a different position. Research has shown that the deprotonation reaction for the introduction of the double bond into the hopene skeleton occurs exclusively from the Z-methyl group on the terminal double bond of the original squalene molecule. researchgate.net

Genetic and Enzymological Aspects of Triterpenoid Synthases in Producing Organisms

The key enzymes responsible for the synthesis of this compound and related hopenes are squalene-hopene cyclases (SHCs). frontiersin.org These enzymes are encoded by the shc gene (in some bacteria, also named hpnF), which has been identified in approximately 10% of sequenced bacterial genomes. wikipedia.orgnih.gov The presence of the shc gene in an organism is a strong indicator of its ability to produce hopanoids. harvard.edu

SHCs belong to a larger family of triterpenoid synthases, which also includes eukaryotic oxidosqualene cyclases (OSCs) that produce sterols. nih.govnih.gov SHCs and OSCs are believed to have evolved from a common ancestor. nih.gov Bacterial SHCs are characterized by conserved amino acid sequences, including specific functional motifs like aspartate-rich domains and multiple "QW-motifs". frontiersin.orgnih.gov

The genetic diversity of shc genes across different bacterial species results in SHC enzymes with varied catalytic properties and product specificities. harvard.edu The specific amino acid sequence of an SHC determines the precise folding of its active site, which in turn controls the cyclization cascade and the final deprotonation step, leading to a specific mixture of hopene isomers. nih.gov For instance, SHCs from organisms like Alicyclobacillus acidocaldarius, Zymomonas mobilis, and Streptomyces peucetius have been extensively studied, revealing differences in their operational conditions and substrate specificities. nih.govfrontiersin.org The heterologous expression of shc genes, for example from Methylococcus capsulatus into Escherichia coli (a bacterium that does not naturally produce hopanoids), has been a powerful tool for characterizing the specific products of individual SHC enzymes. nih.govnih.gov

Table 1: Representative Squalene-Hopene Cyclase (SHC) Enzymes and Their Host Organisms

| Enzyme/Gene | Source Organism | Known Products | Reference |

|---|---|---|---|

| SHC | Alicyclobacillus acidocaldarius | Hopene, Diplopterol | nih.gov |

| shc | Methylococcus capsulatus | Hop-22-ene, Hopan-22-ol (Diplopterol) | nih.gov |

| SHC | Zymomonas mobilis | Hopene, Tetrahymanol | frontiersin.org |

| SHC | Streptomyces peucetius | Hopene | frontiersin.org |

| shc | Bradyrhizobium japonicum | Hopene | frontiersin.org |

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Type |

|---|---|---|

| This compound | C₃₀H₅₀ | Pentacyclic Triterpenoid (Hopene) |

| Squalene | C₃₀H₅₀ | Acyclic Triterpene |

| Hopene | C₃₀H₅₀ | Pentacyclic Triterpenoid |

| Hopanoid | Varies | Class of Pentacyclic Triterpenoids |

| Diplopterol (Hopan-22-ol) | C₃₀H₅₂O | Pentacyclic Triterpenoid (Hopanol) |

| Hop-22-ene | C₃₀H₅₀ | Pentacyclic Triterpenoid (Hopene) |

| Tetrahymanol | C₃₀H₅₂O | Pentacyclic Triterpenoid (Hopanol) |

| 2,3-Oxidosqualene | C₃₀H₅₀O | Epoxidized Triterpene |

| Lanosterol | C₃₀H₅₀O | Tetracyclic Triterpenoid (Sterol) |

| β-amyrin | C₃₀H₅₀O | Pentacyclic Triterpenoid |

| Lupeol | C₃₀H₅₀O | Pentacyclic Triterpenoid |

A Neogammacer 17 21 Ene As a Geochemical Biomarker: Paleoenvironmental and Paleobiological Applications

Indicators of Depositional Environment and Water Column Stratification

The molecular structure of A'-Neogammacer-17(21)-ene and its derivatives makes them robust indicators of the chemical and physical conditions of the water column and sediments at the time of their deposition.

Salinity and Anoxia Proxies

The presence and relative abundance of gammacerane (B1243933), the saturated counterpart of this compound, is empirically linked to water column stratification. d-nb.info Such stratification often leads to anoxic (oxygen-depleted) bottom waters, creating conditions favorable for the preservation of organic matter. researchgate.net The gammacerane index, a ratio of gammacerane to C30 hopane (B1207426), is a widely used proxy to assess the degree of water column stratification and, by extension, salinity variations in depositional environments. geomar.descielo.br Elevated gammacerane indices can suggest hypersaline conditions. d-nb.info For instance, studies of saline lacustrine crude oils have shown that a higher gammacerane index in oils from high-salinity settings points to significant water body stratification. nih.gov

The pristane/phytane (Pr/Ph) ratio is another key proxy often used in conjunction with hopanoid data to determine the redox conditions of the depositional environment. geomar.de Low Pr/Ph ratios (typically below 1.0) are indicative of anoxic depositional environments, which can range from marine to lacustrine settings. scielo.br The combination of gammacerane abundance and low Pr/Ph ratios provides a more robust interpretation of anoxic and potentially saline paleoenvironments.

Euxinic and Hypersaline Conditions

In addition to general anoxia, specific biomarker assemblages can point towards euxinic conditions, where the anoxic water column is also sulfidic. The presence of green sulfur bacteria (Chlorobiaceae) under photic zone euxinic conditions can be inferred from biomarkers like isorenieratane. nih.gov The co-occurrence of gammacerane with these markers strengthens the interpretation of a stratified water column with a sulfidic deep layer. nih.gov

Hypersaline environments are often characterized by a stratified water column. The precursor organism for gammacerane, tetrahymanol (B161616), is produced by ciliates that thrive at the interface between oxic and anoxic water layers, a common feature in saline and hypersaline lakes and seas. d-nb.infoscielo.br Therefore, an enrichment of gammacerane in sedimentary records is a strong indicator of such conditions.

Tracing Source Organisms and Microbial Input to Sedimentary Organic Matter

Biomarkers like this compound are crucial for identifying the types of organisms that contributed to the formation of sedimentary organic matter.

Evidence for Bacterial and Algal Contributions

Hopanoids, the class of compounds to which this compound belongs, are primarily derived from bacteria. nih.govbgd.bgbibliotekanauki.pl Their presence in sediments is a clear indication of bacterial input to the organic matter. researchgate.netdeepseadrilling.org The occurrence of hop-17(21)-enes, alongside other hopanes, confirms the activity of microbial communities in ancient environments like swamps and marine sediments. geomar.debgd.bg

Specific Microbial Lineages Associated with this compound

The precursor to this compound and other hopanoids is bacteriohopanepolyol (BHP), which is produced by a wide range of bacteria. researchgate.net While it is challenging to link a specific hopanoid to a single bacterial species in geological samples, studies of modern bacteria have provided some clues. For instance, 2-methylhopanoids are considered reliable indicators for cyanobacteria and some proteobacteria. researchgate.net Although this compound itself is a more general bacterial marker, its association with other specific biomarkers can help to constrain the potential source organisms.

Research on cultured Acidobacteria has shown that many strains within this phylum have the genetic capacity to produce hopanoids and indeed synthesize them. frontiersin.org Specifically, hop-17(21)-ene can be formed as a product of acid hydrolysis from diploptene (B154308) (hop-22(29)-ene) and diplopterol, which are common hopanoids in these bacteria. frontiersin.org This suggests that Acidobacteria could be a significant source of hopanoid precursors in certain environments.

Thermal Maturity and Diagenetic Alterations of this compound in Geologic Systems

As sediments are buried and subjected to increasing temperature and pressure, the organic molecules within them undergo a series of chemical changes known as diagenesis and catagenesis. This compound and other hopanoids are valuable tools for assessing the thermal maturity of sedimentary organic matter.

During early diagenesis, at relatively low temperatures, biologically produced hopanoids with a 17β(H),21β(H) configuration (ββ-hopanes) are predominant. geomar.debibliotekanauki.pl With increasing thermal stress, these thermodynamically less stable compounds isomerize to the more stable 17α(H),21β(H) (αβ-hopanes) and 17β(H),21α(H) (moretanes) configurations. scielo.br The ratio of these isomers can be used to estimate the thermal maturity of the host rock or petroleum. researchgate.net

The presence of hopenes, such as hop-17(21)-ene, is generally indicative of low thermal maturity. geomar.debgd.bg These unsaturated compounds are typically found in immature sediments and are progressively converted to their saturated hopane counterparts as maturation proceeds. geomar.de Therefore, a high abundance of hop-17(21)-enes relative to hopanes suggests that the organic matter is in an early stage of diagenesis. geomar.de For example, a study of Paleocene deep-sea cores found that the occurrence of a series of hopenes, including the hop-17(21)-ene series, indicated an early diagenetic stage with an equivalent vitrinite reflectance of approximately 0.4%. geomar.de

The following table provides a summary of key biomarker parameters and their interpretations related to this compound and associated compounds.

| Biomarker Parameter | Interpretation | Relevant Sections |

| Gammacerane Index | Water column stratification, salinity | 4.1.1, 4.1.2 |

| Pristane/Phytane (Pr/Ph) Ratio | Redox conditions (oxic vs. anoxic) | 4.1.1 |

| Sterane/Hopane Ratio | Relative input of eukaryotes vs. bacteria | 4.2.1 |

| Presence of Hop-17(21)-enes | Low thermal maturity, early diagenesis | 4.3 |

| Hopane Isomer Ratios (e.g., ββ/αβ) | Thermal maturity | 4.3 |

Preservation Potential and Degradation Pathways

The utility of this compound as a biomarker is intrinsically linked to its preservation potential and the degradation pathways it undergoes in various geological environments. Hopanoids, in general, are known for their high preservation potential and stability, making them persistent molecular fossils. sigmaaldrich.comresearchgate.net

Hopanoids are more resistant to biodegradation, natural weathering, and thermal effects than other common biomarkers like n-alkanes and isoprenoids. nih.gov This resilience allows them to be preserved in the geological record over long timescales, providing a durable signature of past microbial activity. nih.gov Their stability makes them particularly useful as internal markers in environmental studies, such as identifying the source of oil spills and assessing the biodegradation of crude oils. sigmaaldrich.com The thermodynamically stable 17α(H),21β(H)-hopane configuration is especially persistent. sigmaaldrich.comresearchgate.net

However, this compound and other hopanoids are not entirely immune to degradation. Under certain conditions, they can be altered or destroyed. Early diagenesis, driven by microbial activity, can lead to transformations of these compounds. asgp.plcsic.es For instance, microbial activity during early diagenesis can cause the cleavage of the 17(21) bond in pentacyclic hopanoids, leading to the formation of 17,21-secohopanes. csic.es

With increasing thermal maturity, hopanoids can undergo further degradation. Thermal cracking can lead to the formation of smaller hydrocarbon molecules. csic.es Aromatization, the process by which saturated cyclic compounds are converted into aromatic compounds, is another significant degradation pathway for hopanoids, including the formation of aromatic hopanoids from their geological precursors during diagenesis. researchgate.net

The presence of specific degradation products can provide additional paleoenvironmental information. For example, the occurrence of 22,29,30-trisnorhop-17(21)-ene (B1494809) can suggest a significant bacterial contribution to the organic matter and indicate an immature stage of diagenesis. researchgate.net The relative abundance of hop-17(21)-enes compared to saturated hopanes can also offer insights into the maturity of the organic matter. bgd.bg

Table 2: Factors Influencing the Preservation and Degradation of this compound

| Factor | Effect on Preservation/Degradation | Resulting Products/Signatures |

| High Thermal Stability | High preservation potential | Persistence of hopanoid structures in mature sediments and oils. sigmaaldrich.comnih.gov |

| Resistance to Biodegradation | High preservation potential | Use as conservative biomarkers for oil spill correlation. sigmaaldrich.comnih.gov |

| Early Diagenesis (Microbial Activity) | Degradation pathway | Formation of secohopanes through bond cleavage. csic.es |

| Advanced Thermal Maturity | Degradation pathway | Thermal cracking to smaller hydrocarbons. csic.es |

| Diagenesis/Catagenesis | Degradation pathway | Aromatization to form aromatic hopanoids. researchgate.net |

| Depositional Environment | Influences preservation | Enhanced preservation in reducing environments. csic.es |

Advanced Analytical Methodologies for the Detection, Quantification, and Isotopic Analysis of A Neogammacer 17 21 Ene in Complex Mixtures

Sample Preparation and Extraction Techniques for Geochemical Biomarker Analysis

The initial and critical stage in the analysis of A'-Neogammacer-17(21)-ene from geological materials such as sediments involves the extraction and isolation of the lipid fraction containing the biomarker. researchgate.net This process is crucial for removing interfering substances and concentrating the target analytes for subsequent instrumental analysis. nih.gov

Solvent Extraction and Fractionation Protocols

The process typically begins with the solvent extraction of dried and homogenized sediment samples. A common method involves using a Soxhlet apparatus with a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), often in a 2:1 ratio, to efficiently extract a broad range of organic compounds. scispace.com Following extraction, the total lipid extract (TLE) is concentrated and often subjected to a desulfurization step using activated copper to remove elemental sulfur, which can interfere with chromatographic analysis. scispace.com

Fractionation of the TLE is then performed to separate compounds into different classes based on their polarity. nih.govscispace.com This is typically achieved through column chromatography using activated silica (B1680970) gel and alumina. scispace.com A standard elution sequence involves:

Aliphatic fraction: Eluted with a non-polar solvent like n-hexane. scispace.commdpi.comgeomar.de

Aromatic fraction: Eluted with a solvent of intermediate polarity, such as a mixture of n-hexane and DCM. mdpi.comgeomar.de

Polar (NSO) fraction: Containing nitrogen, sulfur, and oxygen compounds, eluted with a polar solvent mixture like DCM and methanol. scispace.com

This compound, being a hydrocarbon, is expected to be present in the aliphatic or aromatic fraction depending on the specific chromatographic conditions.

| Fractionation Step | Solvent System | Target Compound Class |

| Aliphatic Fraction | n-hexane | Saturated hydrocarbons |

| Aromatic Fraction | n-hexane/DCM | Aromatic hydrocarbons |

| Polar (NSO) Fraction | DCM/Methanol | Compounds containing N, S, O |

Chromatographic Separation Prior to Detection

Following initial fractionation, further chromatographic separation is often necessary to isolate this compound from other co-eluting compounds, particularly its isomers. researchgate.netbohrium.com Techniques like high-performance liquid chromatography (HPLC) can be employed for this purpose. nih.govresearchgate.net However, due to the structural similarity of many pentacyclic triterpenes, achieving complete separation can be challenging. researchgate.net

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. rsc.org This technique separates compounds based on two different physical properties, such as volatility and polarity, providing a much-improved separation of complex mixtures and allowing for the resolution of co-eluting isomers like those of triterpenoids. rsc.org

Mass Spectrometric Approaches for Compound Identification and Quantification

Mass spectrometry (MS) is the primary technique for the definitive identification and quantification of this compound. nih.gov When coupled with a chromatographic separation method, it provides both retention time and mass spectral data, which together allow for high-confidence compound identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a widely used and powerful tool for the analysis of volatile and semi-volatile organic compounds like this compound. researchgate.netresearchgate.netnumberanalytics.com In GC-MS, the separated compounds eluting from the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.

The identification of this compound is achieved by comparing its retention time and mass spectrum with that of an authentic standard or with published mass spectral libraries. scholaris.ca The mass spectrum of this compound, a type of hopene, is characterized by a prominent fragment ion at a mass-to-charge ratio (m/z) of 191, which is characteristic of many hopanoid triterpenoids. nih.govtamu.edu Other diagnostic fragment ions and the molecular ion peak are also used for confirmation. For instance, the retro-Diels-Alder fragmentation of the C-ring in related olean-12-enes and ursan-12-enes results in characteristic ions at m/z 218, 203, and 189. researchgate.net

Quantification of this compound is typically performed by comparing the peak area of a characteristic ion in the mass spectrum to that of an internal standard added to the sample in a known concentration. researchgate.net

| Compound Type | Characteristic Mass Fragment (m/z) | Reference |

| Hopanoids | 191 | nih.govtamu.edu |

| Olean-12-enes / Ursan-12-enes | 218, 203, 189 | researchgate.net |

High-Resolution Mass Spectrometry and Tandem MS for Elucidation in Trace Amounts

For the analysis of trace amounts of this compound or in highly complex matrices where interferences are significant, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) offer enhanced specificity and sensitivity. nih.gov

HRMS instruments, such as quadrupole time-of-flight (Q-TOF) mass spectrometers, can measure the mass of ions with very high accuracy. nih.govncsu.edu This allows for the determination of the elemental composition of a molecule, which is invaluable for confirming the identity of a compound when authentic standards are not available. scholars.direct

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), which is then fragmented, and the resulting product ions are analyzed. mdpi.commdpi.com This technique, often performed in multiple reaction monitoring (MRM) mode, significantly reduces chemical noise and enhances the signal-to-noise ratio, allowing for the detection and quantification of compounds at very low concentrations. geomar.demdpi.com The fragmentation patterns obtained from MS/MS provide detailed structural information that can be used to differentiate between isomers. nih.govmdpi.com

Compound-Specific Isotopic Analysis (CSIA) of this compound

Compound-specific isotopic analysis (CSIA) is a powerful technique that measures the stable isotopic composition (e.g., δ¹³C and δ²H) of individual organic compounds. numberanalytics.comresearchgate.netgeoscienceworld.org This provides an additional layer of information beyond the compound's structure and concentration, offering insights into the biosynthetic pathways of the source organisms and the paleoenvironmental conditions at the time of their formation. nih.govethz.ch

CSIA is performed using a gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS). niwa.co.nzucdavis.edu As compounds elute from the GC column, they are combusted or pyrolyzed to convert them into simple gases (e.g., CO₂ for carbon isotopes, H₂ for hydrogen isotopes), which are then introduced into the IRMS for isotopic ratio measurement. ucdavis.edu

The δ¹³C value of this compound can help to constrain its biological source. For example, the carbon isotopic composition of lipids can differ based on the photosynthetic pathway (C3, C4, or CAM) of the primary producers. geoscienceworld.org Similarly, the δ²H value of plant-derived biomarkers is related to the isotopic composition of environmental water, providing a proxy for paleohydrological conditions. geoscienceworld.org It is important to note that diagenetic processes can potentially alter the original isotopic signatures of biomarkers. researchgate.net

| Isotope | Information Provided | Analytical Technique |

| δ¹³C | Biosynthetic pathway, carbon source | GC-C-IRMS |

| δ²H | Paleoenvironmental water composition | GC-P-IRMS |

Carbon Isotope Fractionation (δ¹³C) as a Source Indicator

The carbon isotopic composition (δ¹³C) of a biomarker is a fundamental tool for elucidating its biological origin. Different organisms exhibit distinct isotopic fractionation during the biosynthesis of lipids, leading to characteristic δ¹³C values. In the context of this compound and related hopanoids, δ¹³C analysis is crucial for distinguishing between a direct biological source and formation through diagenetic processes.

Hopanoids are primarily produced by bacteria. acs.org The δ¹³C values of hopanes, the saturated counterparts of hopenes, can vary significantly, suggesting diverse bacterial sources. acs.org For instance, δ¹³C values for C₃₁ hopanes have been observed ranging from -34.0‰ to -38.7‰, while C₂₉ and C₃₀ hopanes show values between -31.5‰ and -38.5‰. acs.org Extremely depleted values, as low as -76‰ for C₂₉ hopanes, are interpreted as strong indicators of methanotrophic bacteria, which assimilate ¹³C-depleted methane. nih.gov

This compound is a member of the neohopene family of rearranged hopenes. Initially, these compounds were thought to form exclusively through the geological isomerization of more common, non-rearranged hopenes like hop-17(21)-ene. researchgate.net However, compound-specific isotope analysis has challenged this assumption. Studies have revealed significant differences in the δ¹³C values between co-occurring neohopenes and their non-rearranged counterparts in various sediments. researchgate.netvliz.be For example, in a Miocene Monterey Formation sediment, the δ¹³C values of neohop-13(18)-ene and hop-17(21)-ene differed by 5.5‰, and by 3.5‰ in a recent Arabian Sea sediment. vliz.be

This isotopic divergence strongly suggests that neohopenes like this compound are not solely products of diagenesis but likely have their own distinct biological source. researchgate.netvliz.be If they were formed only by isomerization, their δ¹³C values would be identical or very similar to their precursors. The observed differences point to separate biosynthetic pathways or distinct microbial producers for neohopenes. vliz.be While neohop-13(18)-ene has been identified as a trace component in some bacteria and ferns, the specific organisms that biosynthesize this compound are still under investigation. vliz.be The use of δ¹³C analysis is therefore a critical methodology for tracing the specific microbial communities that contribute these lipids to sediments. goldschmidtabstracts.info

Table 1: Representative δ¹³C Values of Hopenes and Hopanes from Sedimentary Records

| Compound/Class | Sediment Location/Type | δ¹³C Value (‰) | Implication | Reference |

| Neohop-13(18)-ene | Miocene Monterey Formation | Differs by 5.5‰ from Hop-17(21)-ene | Distinct biological source from non-rearranged hopenes | vliz.be |

| Neohop-13(18)-ene | Recent Arabian Sea Surface Sediment | Differs by 3.5‰ from Hop-17(21)-ene | Distinct biological source | vliz.be |

| C₂₉ Hopanes | Paleogene wetland deposit (Cobham lignite) | Down to -76‰ | Indicative of increased methanotrophic activity | nih.gov |

| C₃₁ Hopanes | Paleogene wetland deposit (Cobham lignite) | Down to -42‰ | Indicative of increased methanotrophic activity | nih.gov |

| C₂₉/C₃₀ Hopanes | Saline Lacustrine Crude Oils | -31.5‰ to -38.5‰ | Different bacterial sources | acs.org |

| Hop-17(21)-ene | Oligocene Menilite Formation | -43.5‰ | Possible diagenetic relationship or single source with Neohop-13(18)-ene in this specific case | vliz.be |

Hydrogen Isotope Ratios (δD) in Paleoenvironmental Reconstruction

The hydrogen isotopic composition (δD) of lipid biomarkers is a powerful proxy for reconstructing past hydrological and climatic conditions. caltech.edu The underlying principle is that the δD value of an organism's lipids is systematically related to the δD of the water it utilized during its lifetime. caltech.edu This relationship allows scientists to infer the isotopic composition of ancient environmental waters—such as lake water, soil water, or precipitation—from the δD of preserved biomarkers like this compound. caltech.edunih.gov

Hopanoids, being synthesized by bacteria, record the δD of the water in their immediate habitat. caltech.edu The δD values of precipitation vary geographically and are influenced by factors like temperature, continental effect, and rainfall amount. As this precipitation becomes integrated into soil and lake waters, its isotopic signature can be further modified by evaporation, which preferentially removes the lighter hydrogen isotope (¹H), leading to an enrichment of deuterium (B1214612) (D) in the remaining water. nih.gov

Therefore, by measuring the δD of this compound and related hopanoids in a sedimentary sequence, researchers can reconstruct changes in:

Paleoprecipitation: Tracking long-term shifts in the δD of meteoric water, which can be linked to changes in climate patterns and moisture sources. goldschmidtabstracts.info

Paleo-humidity and Evaporation: An increase in the δD of hopanoids relative to other biomarkers can indicate periods of increased aridity and evaporation in a lake or peatland setting. nih.gov

Water Table Fluctuations: In peatlands, hopanoid concentrations and their isotopic composition can serve as proxies for the depth of the water table and the extent of aerobic versus anaerobic conditions. nih.gov

Initial studies confirmed a high correlation between the δD values of various lipid biomarkers in sediments and the δD of the source water used by the parent organisms. caltech.edu This has established the δD analysis of compounds like this compound as a promising tool for quantitative paleohydrological reconstructions. caltech.edu However, it is important to account for biosynthetic fractionation, which is the isotopic difference between the source water and the synthesized lipid, as this can be influenced by the organism's metabolic pathways. caltech.edu

Table 2: Conceptual Framework for Interpreting δD Values in Hopanoids

| Measured Hopanoid δD | Inferred Environmental Water δD | Paleoenvironmental Interpretation |

| More negative (D-depleted) | More negative | Higher amount of precipitation, colder climate, or moisture source from higher latitudes. |

| Less negative (D-enriched) | Less negative | Lower amount of precipitation, warmer climate, or increased evaporation (aridity). |

| Stable | Stable | Stable hydrological conditions. |

| Fluctuating | Fluctuating | Variable climate and hydrological cycle. |

Synthetic Chemistry Approaches to A Neogammacer 17 21 Ene and Its Structural Analogues

Total Synthesis Strategies for Complex Triterpenoids

Recent advancements have moved beyond relying on semi-synthesis from complex, naturally-derived starting materials. dartmouth.edu Researchers are increasingly developing de novo synthetic strategies that build the complex tetracyclic and pentacyclic systems from simple precursors. dartmouth.edu This approach offers greater flexibility to create unique structural analogues that are inaccessible through semi-synthesis. dartmouth.edu One such approach is function-oriented synthesis, which aims to create simplified analogues to explore medicinal applications, as demonstrated by the divergent asymmetric synthesis of 26-norgermanicol and 26-norlupeol. dartmouth.edu

Key reactions in these total synthesis strategies include:

Cyclization Reactions: The formation of the polycyclic core is a critical step. This can be achieved through powerful reactions like Diels-Alder cycloadditions to form cyclohexene (B86901) derivatives or intramolecular cycloadditions. rsc.orgevitachem.com Cationic polyene cyclizations, mimicking the biosynthetic pathway from squalene (B77637), are also a cornerstone of triterpene synthesis. smolecule.com

Stereoselective Precursor Synthesis: The synthesis of partially reduced chrysene (B1668918) derivatives has been described as a viable route to precursors for a variety of pentacyclic triterpenoids. cdnsciencepub.com A key reaction in one efficient route involves the highly stereoselective reductive alkylation of a cyclic α,β-unsaturated ketone. cdnsciencepub.com

These strategies underscore a move towards more versatile and powerful synthetic methods that not only allow for the total synthesis of natural products but also enable the creation of novel analogues for further research. dartmouth.edu

Regioselective and Stereoselective Synthesis Methodologies

Achieving precise control over regioselectivity (the site of a chemical reaction) and stereoselectivity (the spatial orientation of the products) is paramount in the synthesis of complex triterpenoids. The multiple chiral centers and functional groups in these molecules demand highly sophisticated and selective methodologies.

A central theme in modern triterpenoid (B12794562) synthesis is the development of reactions that establish multiple stereocenters in a single, controlled step. For instance, the stereoselective total synthesis of tetracyclic triterpenoid precursors has been achieved using a key step of highly stereoselective reductive alkylation with allyl bromide in a lithium-ammonia solution. cdnsciencepub.com Similarly, a stereoselective Friedel-Crafts cyclization has been developed to access C9-C13 anti-substituted tetracyclic triterpenoid systems, enabling the first asymmetric total syntheses of (+)-euphol and (+)-tirucallol. dartmouth.edu

Other notable regioselective and stereoselective methods applicable to this class of compounds include:

Radical Polyene Cascade Cyclizations: These reactions, promoted by reagents like titanocene(III), can achieve both regio- and stereocontrolled cyclizations of precursors such as preoleanatetraene oxide. ugr.es

Intramolecular Cycloadditions: The stereoselective construction of a key decahydropicene intermediate for pentacyclic triterpenoids was accomplished via an intramolecular cycloaddition of an o-quinodimethane. rsc.org

Glycosylation: For creating triterpenoid derivatives, stereoselective glycosylation is crucial. 3β-Hydroxy triterpenes have been successfully glycosylated with acetylated L-glucal and L-rhamnal using an anhydrous cation-exchange resin and LiBr, stereoselectively yielding 2-deoxy-α-L-arabino-hexopyranosides in high yields (83-90%). acs.org

Alkene Synthesis: The stereospecific synthesis of alkenes from alkynes using hydroalumination followed by reaction with halogens provides a method to install double bonds with a defined (E) or (Z) configuration. redalyc.org

The table below summarizes some of these advanced methodologies.

| Methodology | Reaction Type | Selectivity | Application/Outcome | Reference |

| Reductive Alkylation | C-C Bond Formation | Stereoselective | Synthesis of tetracyclic precursors for pentacyclic triterpenoids. | cdnsciencepub.com |

| Friedel-Crafts Cyclization | C-C Bond Formation / Cyclization | Stereoselective | Access to C9-C13 anti-substituted tetracyclic systems; total synthesis of (+)-euphol. | dartmouth.edu |

| Intramolecular Cycloaddition | Cycloaddition | Stereoselective | Construction of a key intermediate for unsymmetrical pentacyclic triterpenes. | rsc.org |

| Acidic Catalysis Glycosylation | Glycosylation | Stereoselective | Preparation of triterpene 2-deoxy-α-L-glycosides with high α-selectivity. | acs.org |

| Nickel-catalyzed Glycosylation | C-H Activation / Glycosylation | Regioselective & Stereoselective | Synthesis of C-Aryl glycosides with high α-selectivity. | rsc.org |

| Thiol-Ene Coupling | Radical Addition | Stereoselective | Formation of carbon-sulfur-bridged glycomimetics with high diastereoselectivity. | nih.gov |

These methods highlight the precision required and achieved in modern organic chemistry to construct complex natural products and their analogues.

Preparation of Labeled and Modified A'-Neogammacer-17(21)-ene for Research

The study of this compound and its biological roles often requires isotopically labeled or structurally modified versions of the molecule. Labeled compounds, for instance containing stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), are invaluable for metabolic studies and as internal standards in quantitative mass spectrometry. While specific literature on the synthesis of labeled this compound is not prevalent, general methods for introducing isotopes into complex molecules are well-established and commercially available as custom synthesis services. medchemexpress.com

Research has successfully identified several modified analogues of the A'-neogammacerane skeleton from natural sources. These compounds represent natural derivatizations and provide important leads for understanding structure-activity relationships. The modification of triterpene scaffolds often occurs via enzymatic processes like oxidation and glycosylation. oup.comnih.gov Enzymes such as cytochrome P450s (CYPs) can introduce hydroxyl groups, while UDP-glycosyltransferases (UGTs) attach sugar moieties, which can significantly alter properties like water solubility and bioavailability. nih.govfrontiersin.org

The following table details some modified A'-neogammacerane analogues that have been identified in various plant species.

| Compound Name | Modification Type | Natural Source | Reference |

| (3β)-A'-Neogammacer-17(21)-en-3-ol | Hydroxylation | Xanthium sibiricum | medchemexpress.com |

| A'-Neogammacer-22(29)-en-3-one | Isomerization/Oxidation | Tabebuia hypoleuca, Alnus cremastogyne | discoveryjournals.orgmdpi.com |

| 3β-methoxy-d:c-Friedo-b':a'-neogammacer-9(11)-ene | Methoxylation/Rearrangement | Carpoxylon macrospermum | nih.gov |

| D:C-Friedo-B':A'-neogammacer-9(11)-ene, 3-methoxy-, (3β)- | Methoxylation/Rearrangement | Urochloa distachya | jpionline.org |

| D:B-Friedo-B':A'-neogammacer-5-en-3-ol, (3β)- | Hydroxylation/Rearrangement | Morus rubra, Pappea capensis | analis.com.myup.ac.za |

| D:B-Friedo-B':A'-neogammacer-5-en-3-one | Oxidation/Rearrangement | Euphorbia lathyris | scispace.com |

The identification and synthesis of these modified structures are crucial for exploring the chemical space around the A'-neogammacerane core and for developing new therapeutic agents.

Chemical Transformations and Derivatizations for Mechanistic Studies

Chemical transformations and the creation of derivatives are essential for probing the mechanisms of action of bioactive molecules like this compound. Such studies involve modifying the parent structure to understand which functional groups are critical for its activity. Typical reactions for triterpenes include oxidation, hydrogenation, and skeletal rearrangements. smolecule.com

A specific example of a chemical transformation used for mechanistic exploration is the dehydration of epoxide derivatives. In one study, the dehydration of 21,22-epoxy-A'-neogammaceranes using pyridinium (B92312) chloride resulted in a skeletal rearrangement to yield specific dienes, such as B':A'-neogammacera-11,13(18)-diene. dss.go.th This type of transformation allows chemists to access novel scaffolds and study how changes in the carbon skeleton affect biological function.

Derivatization is also achieved through enzymatic methods. The targeted modification of triterpenoid skeletons by enzymes like cytochrome P450s (for oxidation) and UGTs (for glycosylation) can produce a library of related compounds. oup.comnih.gov Advances in protein engineering allow for the modification of these enzymes to enhance their activity or alter their substrate specificity, providing a powerful tool for creating novel derivatives. nih.gov

Furthermore, the synthesis of simplified or truncated analogues is a key strategy for mechanistic studies. For example, a function-oriented synthesis approach was used to create 26-norgermanicol and 26-norlupeol, simplified pentacyclic triterpenoid analogues. dartmouth.edu The study of these derivatives led to the discovery of a new class of androgen receptor antagonists, demonstrating how targeted chemical derivatization can be used to probe and identify new biological activities. dartmouth.edu These transformations are fundamental to medicinal chemistry and the development of new therapeutic leads from natural product scaffolds.

Structural Features and Their Influence on Geochemical Fate of A Neogammacer 17 21 Ene

Molecular Architecture and Conformational Analysis

A'-Neogammacer-17(21)-ene, with the molecular formula C30H50, is a member of the hopanoid family of triterpenoids. nih.govresearchgate.netepa.gov Its fundamental structure consists of four six-membered rings and one five-membered ring, forming a rigid pentacyclic system. sigmaaldrich.com The defining feature of this molecule is the double bond located between carbon 17 and 21, which significantly influences its three-dimensional shape and reactivity. researchgate.netresearchgate.net

Table 1: Key Structural Features of this compound

| Feature | Description |

| IUPAC Name | (8R,9S,10R,13R,14S,17S)-3,3,7,10,13-pentamethyl-17-(prop-1-en-2-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydro-1H-cyclopenta[a]phenanthrene |

| Molecular Formula | C30H50 epa.gov |

| Molar Mass | 410.73 g/mol epa.gov |

| CAS Number | 546-99-6 epa.gov |

| Core Structure | Pentacyclic triterpenoid (B12794562) with a hopane (B1207426) skeleton sigmaaldrich.com |

| Key Functional Group | C=C double bond at the 17(21) position researchgate.net |

| Precursor Stereochemistry | Typically derived from precursors with a 17β,21β configuration sigmaaldrich.com |

(Data sourced from public chemical databases and geochemical literature)

Chemical Stability and Reactivity in Sedimentary and Petroleum Systems

The geochemical fate of this compound is intrinsically linked to its chemical stability and reactivity within sedimentary basins and petroleum systems. The double bond at the 17(21) position makes it thermally less stable compared to its saturated counterpart, gammacerane (B1243933). researchgate.net

During the early stages of diagenesis, under relatively low temperatures, this compound can be preserved in the sedimentary record. Its presence is often considered an indicator of immature to low-maturity organic matter. researchgate.net However, as sediments are buried deeper and temperatures increase, this compound undergoes a series of transformations. The double bond is susceptible to hydrogenation, a process that converts it into the more stable saturated gammacerane. This reaction is a key step in the diagenetic pathway. researchgate.net

Furthermore, the acidic conditions often present in sedimentary environments, particularly in the presence of clay minerals which can act as catalysts, can facilitate the isomerization of the double bond. scispace.comcore.ac.ukacs.orgias.ac.insumerianz.com This can lead to the formation of other hopene isomers, such as neohop-13(18)-ene, before eventual saturation. tamu.eduvliz.be The relative abundance of different hopene isomers and their saturated counterparts is often used as a proxy for the thermal maturity of the source rock and the associated petroleum. sigmaaldrich.com In oxic diagenetic environments, oxidation at the C-16 position of the hopane skeleton can lead to the formation of rearranged hopanes. scispace.com

Table 2: Reactivity of this compound in Geochemical Systems

| Reaction Type | Conditions | Products | Geochemical Significance |

| Hydrogenation | Increasing temperature and pressure during diagenesis | Gammacerane | Loss of the double bond, increased stability. researchgate.net |

| Isomerization | Acidic conditions, clay mineral catalysis | Neohop-13(18)-ene and other hopene isomers | Indicates specific diagenetic conditions and thermal stress. tamu.eduvliz.be |

| Oxidation | Oxic diagenesis | Rearranged hopanes | Suggests the presence of dissolved oxygen during early diagenesis. scispace.com |

Modeling of Diagenetic and Catagenetic Alterations

Modeling the transformation of this compound during diagenesis and catagenesis is crucial for its application as a reliable biomarker for petroleum exploration and paleoenvironmental reconstruction. These models aim to predict the changes in its structure and abundance as a function of time, temperature, and the geochemical environment.

The primary diagenetic alteration of this compound is its conversion to gammacerane. This process is generally modeled as a first-order kinetic reaction, where the rate of conversion is dependent on temperature. The general pathway is believed to proceed through the hydrogenation of the double bond. researchgate.net

During catagenesis, the phase of petroleum generation at higher temperatures (typically 50-150°C), the already formed gammacerane is relatively stable compared to other biomarkers like steranes. acs.org However, at the higher end of the oil window and into the gas window, gammacerane itself will eventually be destroyed through thermal cracking. acs.org

Kinetic models for the isomerization of hopanes have been developed, and similar principles can be applied to the isomerization of this compound to other hopenes. These models often incorporate the catalytic effect of clay minerals and the influence of pH. nih.govcore.ac.ukacs.orgias.ac.insumerianz.com Computational modeling, including molecular dynamics and quantum chemical calculations, is also being used to understand the reaction mechanisms and energy barriers involved in these transformations at a molecular level. acs.org These models help to refine the use of hopanoid ratios as maturity indicators.

Table 3: Simplified Model of this compound Alteration

| Stage | Process | Key Transformations | Resulting Products |

| Early Diagenesis | Sedimentation and initial burial | Preservation of original structure | This compound |

| Late Diagenesis | Increased temperature and pressure | Hydrogenation and Isomerization | Gammacerane, Neohop-13(18)-ene |

| Catagenesis | "Oil Window" temperatures | Thermal maturation | Stable hopanes (e.g., Gammacerane) |

| Metagenesis | High temperatures (gas window) | Thermal cracking | Gaseous hydrocarbons |

Future Research Directions and Unresolved Questions in A Neogammacer 17 21 Ene Research

Integrated Biogeochemical and Molecular Ecological Approaches

The role of A'-Neogammacer-17(21)-ene and its derivatives within ecosystems is an area ripe for exploration. Future research should focus on integrating biogeochemical analyses with molecular ecological techniques to trace the production, transformation, and fate of this compound in various environments. nih.gov

Biosynthetic Pathways: While the cyclization of squalene (B77637) is a known synthetic route, the specific enzymatic processes and microbial or plant species responsible for producing this compound in nature are not fully characterized. smolecule.com Molecular techniques, such as metagenomics and transcriptomics, can be employed to identify the genes and organisms involved in its biosynthesis. This knowledge is crucial for understanding its ecological significance and for potential biotechnological production.

Trophic Transfer and Degradation: Investigating the movement of this compound through food webs and its degradation pathways in different environmental compartments (soil, sediment, water) will provide insights into its persistence and ecological impact. Isotope labeling studies could be particularly valuable in tracing its flow and transformation.

Environmental Controls on Production: Future studies should explore how environmental factors, such as temperature, pH, nutrient availability, and microbial community composition, influence the production of this compound and its isomers. core.ac.uk This information is vital for its development as a reliable biomarker.

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

Developing methods for the in situ detection and characterization of this compound is a critical next step. This would allow for real-time monitoring and a more accurate understanding of its distribution and function in its natural context.

High-Resolution Mass Spectrometry Imaging (MSI): Techniques like MALDI-MSI could be used to visualize the spatial distribution of this compound and its derivatives within plant tissues or microbial biofilms. This would provide direct evidence of its localization and potential biological roles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including solid-state NMR and hyphenated techniques like LC-NMR, can provide detailed structural information and help identify novel derivatives in complex environmental matrices. scholaris.ca

Raman Microspectroscopy: This non-destructive technique offers the potential for in situ identification and mapping of this compound in biological samples without the need for extensive sample preparation.

Refined Paleoenvironmental and Paleoclimatic Proxies Based on this compound

The stability of the hopane (B1207426) skeleton makes hopanoids, including this compound, promising biomarkers for reconstructing past environmental and climatic conditions. scholaris.ca However, significant research is needed to refine their application.

Source Specificity: A critical unresolved question is the precise biological source(s) of this compound found in geological records. Linking this compound to specific plant or microbial groups is essential for its use as a robust paleo-proxy. scholaris.ca

Diagenetic Pathways: Understanding the chemical transformations that this compound undergoes during burial and diagenesis is crucial for accurately interpreting its presence and abundance in ancient sediments. Laboratory-based maturation experiments can help to elucidate these pathways.

Calibration Studies: Developing quantitative relationships between the abundance and isotopic composition of this compound and key environmental parameters (e.g., temperature, precipitation, vegetation type) is necessary. This will require extensive analysis of modern calibration datasets from diverse environments.

Expanding the Synthetic Toolkit for this compound and its Derivatives

While this compound can be isolated from natural sources, chemical synthesis is essential for producing sufficient quantities for detailed study and for creating novel derivatives with potentially enhanced properties. evitachem.com

Total Synthesis: Developing more efficient and stereoselective total synthesis routes for this compound will facilitate its availability for research. smolecule.com Strategies may involve novel cyclization reactions or the use of advanced catalytic methods.

Derivative Synthesis: The synthesis of a library of derivatives through chemical modification of the A'-neogammacerane skeleton is a key future direction. dss.go.th This could involve reactions such as oxidation, hydrogenation, and rearrangement to introduce new functional groups and alter the compound's properties. smolecule.comdss.go.th For example, the synthesis of hydroxylated or epoxidized derivatives could lead to compounds with interesting biological activities. dss.go.th

Biocatalysis and Metabolic Engineering: Exploring the use of engineered microorganisms or isolated enzymes to produce this compound and its derivatives offers a potentially more sustainable and scalable production method compared to traditional chemical synthesis. smolecule.com

Q & A

Basic Research Questions

Q. What established synthetic routes are available for A'-Neogammacer-17(21)-ene, and what are their key challenges?

- Methodological Answer : The synthesis of this compound (CAS 10379-57-4, MF: C29H48) typically involves cyclization of triterpene precursors or functionalization of gammacerane derivatives. Key steps include stereochemical control during cyclization and purification via column chromatography. Challenges include low yields due to competing side reactions and the need for high-resolution techniques (e.g., HPLC) to isolate isomers. Structural verification requires NMR (1H/13C) and mass spectrometry, with particular attention to stereocenters (e.g., 7 stereocenters in the structure) .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Assign peaks using 2D NMR (COSY, HSQC, HMBC) to confirm stereochemistry and connectivity.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (396.69 g/mol) and isotopic patterns.

- Chromatography : HPLC with UV/Vis or evaporative light scattering detection (ELSD) to assess purity (>95% recommended). Discrepancies in spectral data should be resolved by repeating experiments under controlled conditions (e.g., solvent, temperature) .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the stereochemical assignment of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and compare them to experimental data. For example, the InChIKey

GOPDLMFHMQYLNR-LEFMYDISSA-Nprovides a basis for generating 3D conformers. Molecular dynamics simulations can further validate steric stability. Discrepancies between computed and observed data may indicate errors in stereochemical assignments or conformational flexibility .

Q. What experimental strategies are effective for studying the metabolic stability of this compound in biological systems?

- Methodological Answer :

- In Vitro Assays : Incubate the compound with liver microsomes or hepatocytes, followed by LC-MS/MS to monitor degradation products.

- Isotope Labeling : Use deuterated analogs to track metabolic pathways.

- Data Analysis : Apply kinetic models (e.g., Michaelis-Menten) to calculate half-life and intrinsic clearance. Contradictory results (e.g., variability across species) should be addressed by validating assay conditions and cross-referencing with literature on structurally similar triterpenes .

Q. How can researchers optimize the synthesis of this compound derivatives for enhanced bioactivity?

- Methodological Answer :

- Functionalization : Introduce hydroxyl or epoxide groups at C-17(21) or C-3 positions (e.g., as seen in CAS 564-14-7, a hydroxylated analog).

- Structure-Activity Relationship (SAR) Studies : Test derivatives in bioassays (e.g., cytotoxicity, enzyme inhibition) and correlate results with computational docking studies.

- Data Contradictions : If bioactivity conflicts with predicted binding affinities, re-evaluate force field parameters in docking software or confirm compound stability under assay conditions .

Data Interpretation and Reproducibility

Q. How should researchers address conflicting spectral data when characterizing this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR data with published spectra of related compounds (e.g., hopane derivatives).

- Collaborative Analysis : Share raw data (FID files) with peers for independent verification.

- Error Analysis : Quantify signal-to-noise ratios and consider solvent effects (e.g., chloroform vs. DMSO) that may shift peaks. Document all parameters (e.g., spectrometer frequency, temperature) to ensure reproducibility .

Q. What statistical methods are recommended for analyzing biological activity data of this compound analogs?

- Methodological Answer :

- Dose-Response Curves : Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values.

- Multivariate Analysis : Apply principal component analysis (PCA) to identify structural features correlating with activity.

- Uncertainty Quantification : Report confidence intervals and use ANOVA to assess significance of differences between analogs .

Experimental Design

Q. What controls are essential in stability studies of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Negative Controls : Include inert solvents (e.g., DMSO) to rule out solvent degradation.

- Positive Controls : Use a structurally stable compound (e.g., cholesterol) to validate assay conditions.

- Replicates : Perform triplicate runs and report standard deviations. Data contradictions (e.g., unexpected degradation at neutral pH) should prompt re-examination of buffer composition or impurity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.